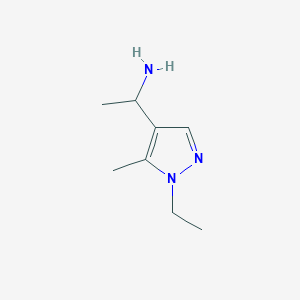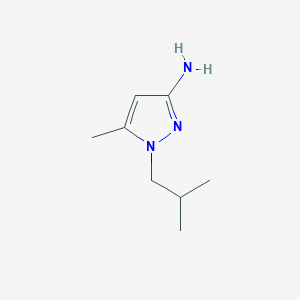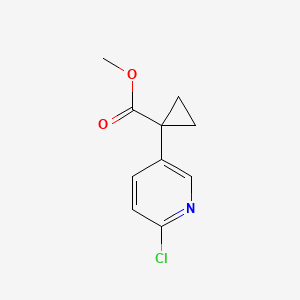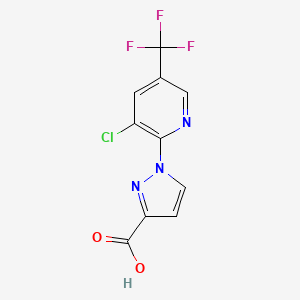
1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride
描述
1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride, also known as DFDMS, is a chemical compound that is widely used in scientific research. It is a sulfonyl chloride derivative that is commonly used as a reagent in organic synthesis. DFDMS is a highly reactive compound that can be used to modify a variety of molecules, including proteins, peptides, and nucleic acids.
作用机制
Target of Action
It’s known that difluoroethylated aromatics, which this compound is a part of, are of great importance in medicinal chemistry . They often mimic the steric and electronic features of a methoxy group, making them significant for drug design .
Mode of Action
It’s known that the introduction of a difluoroethyl group onto aromatic rings often results in dramatic changes in physical, chemical, and biological properties . This could suggest that the compound interacts with its targets by introducing a difluoroethyl group, leading to changes in the target’s properties and functions.
Biochemical Pathways
It’s known that the introduction of a difluoroethyl group onto aromatic rings can lead to significant changes in biological properties . This suggests that the compound could affect various biochemical pathways, leading to downstream effects that contribute to its overall action.
Pharmacokinetics
The presence of a difluoroethyl group could potentially influence these properties, as difluoroethylated aromatics are known to have significant impacts on physical, chemical, and biological properties .
Result of Action
It’s known that the introduction of a difluoroethyl group onto aromatic rings can lead to significant changes in biological properties . This suggests that the compound could have various molecular and cellular effects, depending on its specific targets and mode of action.
Action Environment
It’s known that the properties of difluoroethylated aromatics can be influenced by various factors . Therefore, it’s possible that environmental factors could also influence the action, efficacy, and stability of this compound.
实验室实验的优点和局限性
One advantage of using 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride as a reagent is its high reactivity and specificity. This compound can selectively modify biomolecules at specific nucleophilic sites, allowing for precise control over the modification. Additionally, this compound is a relatively small molecule, which can minimize steric hindrance and allow for efficient modification.
One limitation of using this compound is its high reactivity, which can lead to non-specific modification of biomolecules. Additionally, this compound can be toxic and corrosive, which requires careful handling and disposal.
未来方向
For 1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride include the development of new drugs and chemical probes, as well as new methods for biomolecule modification.
科学研究应用
1-(2,2-difluoroethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonyl chloride is widely used in scientific research as a reagent for modifying biomolecules. It can be used to introduce a sulfonyl chloride group onto a molecule, which can then be used to attach other functional groups or molecules. This compound is commonly used to modify amino acids in peptides and proteins, as well as nucleic acids such as DNA and RNA. The modified biomolecules can be used for a variety of applications, including drug discovery, protein engineering, and chemical biology.
属性
IUPAC Name |
1-(2,2-difluoroethyl)-3,5-dimethylpyrazole-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClF2N2O2S/c1-4-7(15(8,13)14)5(2)12(11-4)3-6(9)10/h6H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMAOVLJJGFIXBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(F)F)C)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClF2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B3373388.png)
![1-[(cyclopentylcarbamoyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3373414.png)

![4-fluoro-N-methyl-N'-[1-(propan-2-yl)-1H-pyrazol-5-yl]benzene-1-carboximidamide](/img/structure/B3373422.png)



![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373445.png)
![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B3373453.png)



![Sodium 2-[5-(morpholine-4-sulfonyl)thiophen-2-yl]acetate](/img/structure/B3373487.png)